

Comparative MS Fragmentation Guide: 1-Pivaloylpiperidine-3-carboxamide[1][2]

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Compound of Interest

Compound Name: 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide

Cat. No.: B14802440

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Executive Summary & Chemical Context

Compound: 1-Pivaloylpiperidine-3-carboxamide CAS: 1515699-83-8 Molecular Formula: $C_{11}H_{20}N_2O_2$ Exact Mass: 212.1525 Primary Application: Pharmaceutical Reference Standard (Impurity profiling for DPP-4 inhibitors like Trelagliptin).

This guide details the mass spectrometric behavior of 1-pivaloylpiperidine-3-carboxamide, a critical process impurity and degradation product in the synthesis of piperidine-based pharmaceuticals. Accurate identification of this compound is essential for regulatory compliance (ICH Q3A/B) in drug development. This analysis compares its fragmentation signature against key structural analogs—specifically its regioisomer (4-carboxamide) and acyl-analogs—to ensure specificity in LC-MS/MS assays.

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow ensures the generation of reproducible, library-grade spectra.

Protocol: ESI-MS/MS Characterization[3][4]

- Instrument: Q-TOF or Orbitrap (High-Resolution Mass Spectrometry recommended for exact mass confirmation).[1]
- Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[2][3][1][4][5][6]
- Direct Infusion Parameters:
 - Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Promotes $[M+H]^+$ formation).
 - Flow Rate: 5-10 $\mu\text{L}/\text{min}$.
 - Capillary Voltage: 3.5 kV.
 - Source Temp: 300°C.
- Collision Energy (CE) Ramping:
 - Acquire spectra at stepped energies (15, 30, 45 eV) to observe both labile losses (NH_3) and skeletal rearrangements.

Fragmentation Mechanism & Diagnostic Ions

The fragmentation of 1-pivaloylpiperidine-3-carboxamide is driven by the high proton affinity of the piperidine nitrogen and the steric bulk of the pivaloyl (tert-butylcarbonyl) group.

Primary Fragmentation Pathways (ESI+)

The protonated precursor $[M+H]^+$ (m/z 213.15) follows two divergent pathways:

- Amide Neutral Loss (Pathway A): The primary carboxamide group undergoes characteristic loss of ammonia (NH_3 , -17 Da) or water (H_2O , -18 Da), driven by the proximity of the piperidine ring nitrogen which can stabilize the resulting cation.
- Acyl Bond Cleavage (Pathway B): The pivaloyl group is prone to cleavage at the amide bond. Unlike acetyl groups, the bulky tert-butyl moiety stabilizes the formation of specific acylium ions or drives the neutral loss of pivalamide fragments.

Diagnostic Ion Table

The following table contrasts the target compound with its critical alternatives.

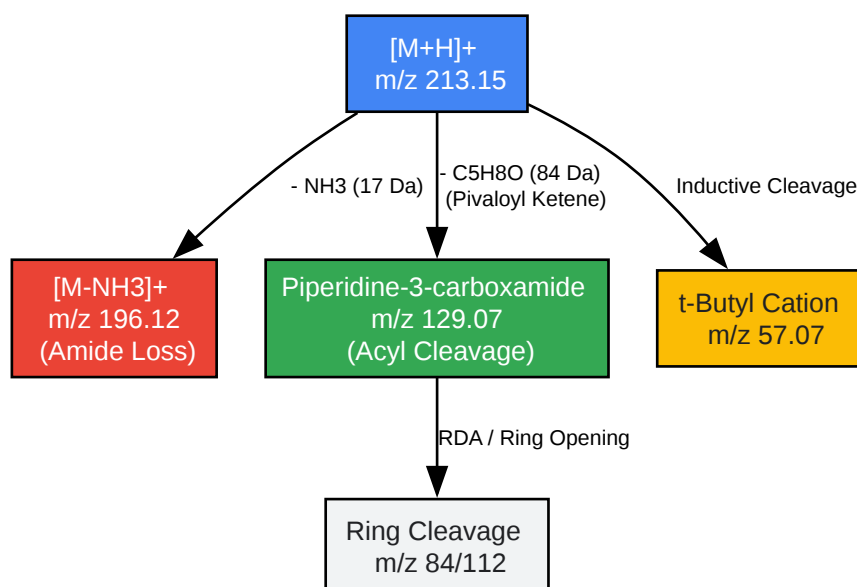
Ion Type	m/z (Target)	m/z (4-Isomer Alt)	m/z (Acetyl Alt)	Structural Origin
Precursor [M+H] ⁺	213.15	213.15	171.11	Protonated Molecule
Base Peak	129.07	129.07	129.07	Loss of Pivaloyl (C ₅ H ₉ O) / Acetyl
Diagnostic 1	196.12	196.12	154.08	Loss of NH ₃ (Amide)
Diagnostic 2	112.04	112.04	86.06	Piperidine ring cleavage
Diagnostic 3	57.07	57.07	43.02	tert-Butyl cation vs Acetyl cation

“

Note on Isomer Differentiation: The 3-carboxamide and 4-carboxamide isomers produce nearly identical mass fragments. Differentiation relies on chromatographic retention time (the 3-isomer typically elutes earlier on C18 columns due to steric shielding of the polar amide) or subtle intensity ratio differences in the m/z 112/129 fragments.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships in the fragmentation cascade.



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Figure 1: ESI+ Fragmentation pathway of 1-pivaloylpiperidine-3-carboxamide showing competitive neutral losses.[3]

Comparative Performance Analysis

This section evaluates the "performance" of the target compound's MS signal relative to common alternatives found in drug development workflows.

Vs. 1-Acetylpiperidine-3-carboxamide (Analog)

- **Differentiation:** The pivaloyl group adds significant hydrophobicity compared to the acetyl group.
- **MS Response:** The pivaloyl analog typically shows higher ESI ionization efficiency due to increased surface activity of the tert-butyl group compared to the methyl group of the acetyl analog.
- **Fragmentation Specificity:** The m/z 57 (t-butyl) ion is a high-confidence marker for the pivaloyl derivative, whereas the m/z 43 (acetyl) is common background noise in LC-MS, making the pivaloyl derivative easier to identify in complex matrices.

Vs. 1-Pivaloylpiperidine-4-carboxamide (Regioisomer)

- Challenge: These are isobaric and produce identical fragments.
- Resolution Strategy: MS alone is insufficient.
 - Action: Use a high-resolution C18 column (e.g., 1.7 μm particle size). The 3-carboxamide isomer possesses a permanent dipole distinct from the 4-isomer, resulting in a retention time shift (typically RT > 0.5 min).
 - Ion Ratio: In detailed energy-resolved MS (ER-MS), the ratio of m/z 196 (NH_3 loss) to m/z 213 is often higher for the 3-isomer due to the "ortho-like" proximity effect facilitating proton transfer.

References

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